7-Phloroeckol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 7-Phloroethol is not well-documented, likely due to its natural occurrence in marine algae. Extraction from natural sources remains the primary method of obtaining this compound. The extraction process involves harvesting the algae, followed by solvent extraction and purification to isolate 7-Phloroethol .

Chemical Reactions Analysis

Types of Reactions

7-Phloroethol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .

Scientific Research Applications

Hair Growth Promotion

One of the most notable applications of 7-phloroeckol is its ability to promote hair growth. Research indicates that it significantly enhances the proliferation of human hair follicle dermal papilla cells (HFDPC) and human keratinocytes (HaCaT).

Key Findings:

- Cell Proliferation: this compound treatment resulted in increased cell viability in HFDPC and HaCaT cells, with a notable increase in the expression of proteins associated with cell survival, such as Bcl-2, while decreasing pro-apoptotic factors like Bax and caspases .

- Mechanism of Action: The compound activates key signaling pathways, including ERK and AKT, which are crucial for cell proliferation and survival. Specifically, it was found to increase the phosphorylation of ERK and AKT in a dose-dependent manner .

Table 1: Effects of this compound on Hair Follicle Cells

| Concentration (µM) | Cell Viability (HFDPC) | Bcl-2 Expression | Caspase-3 Activity |

|---|---|---|---|

| 0.05 | Increased | Increased | Decreased |

| 0.5 | Significantly Increased | 2.60-fold increase | 0.88-fold decrease |

| 1.0 | Not significantly different | - | - |

Antioxidant Properties

This compound exhibits potent antioxidant properties, which are valuable in preventing oxidative stress-related diseases. A study demonstrated its effectiveness in alleviating alcohol-induced oxidative damage in liver cells (HepG2).

Key Findings:

- Oxidative Stress Reduction: The compound significantly reduced reactive oxygen species (ROS) levels and DNA damage in HepG2 cells exposed to alcohol .

- Protein Expression Modulation: It increased the expression levels of protective proteins like glutathione and superoxide dismutase while decreasing markers associated with oxidative stress and apoptosis .

Table 2: Effects of this compound on HepG2 Cells

| Condition | ROS Level | DNA Damage | Bcl-2 Expression |

|---|---|---|---|

| Control | High | Present | Low |

| Alcohol + this compound | Reduced | Absent | Increased |

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound against various viral pathogens. The compound demonstrated significant inhibitory effects on viral replication.

Key Findings:

- IC50 Values: In vitro assays revealed IC50 values ranging from 10.8 ± 1.4 to 22.5 µM for different viruses, indicating its potential as a therapeutic agent against viral infections .

Anti-inflammatory Effects

This compound also shows promise as an anti-inflammatory agent. It has been studied for its ability to modulate inflammatory responses in various cell types.

Key Findings:

Mechanism of Action

The mechanism of action of 7-Phloroethol involves its interaction with various molecular targets and pathways. It exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress. Additionally, it may inhibit specific enzymes, such as triacylglycerol lipase, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Eckol: A phlorotannin with a similar structure but lacking the 2,4,6-trihydroxyphenoxy group at position 7.

Phloroglucinol: A simpler phlorotannin with fewer hydroxyl groups and a different structural arrangement.

Uniqueness

7-Phloroethol is unique due to its specific arrangement of hydroxyl groups and phenoxy groups, which contribute to its distinct chemical and biological properties. Its ability to interact with multiple molecular targets and exhibit various biological activities sets it apart from other similar compounds .

Biological Activity

7-Phloroeckol, a phlorotannin derived from brown algae, particularly Eisenia bicyclis, has garnered attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables that illustrate the compound's potential therapeutic effects.

This compound is characterized by its polyphenolic structure, which contributes to its biological activities. It is one of the major phlorotannins found in brown algae and is noted for its antioxidant, anti-inflammatory, and anticancer properties.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.

| Study | Method | Findings |

|---|---|---|

| DPPH assay | 69.62% radical scavenging activity at specific concentrations | |

| In vitro assays | Strong radical scavenging and enzyme inhibitory activities |

2. Anti-inflammatory Effects

The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes. It affects pathways such as NF-κB, leading to reduced expression of inflammatory mediators.

| Study | Cell Type | Findings |

|---|---|---|

| RAW 264.7 macrophages | Inhibition of COX-2 and iNOS expression | |

| Various models | Reduced levels of IL-1β and IL-6 |

3. Antidiabetic Properties

This compound has demonstrated potential in managing diabetes through the inhibition of alpha-amylase and alpha-glucosidase activities, which are critical in carbohydrate metabolism.

4. Hair Growth Promotion

A notable application of this compound is its role in promoting hair growth. Research has shown that it stimulates the proliferation of human hair follicle dermal papilla cells (HFDPC) and keratinocytes.

| Study | Cell Type | Mechanism |

|---|---|---|

| HFDPC | Activation of AKT pathway | |

| HaCaT | Reduction in apoptosis via caspase inhibition |

Case Study 1: Lifespan Extension in Drosophila melanogaster

A study using Drosophila models demonstrated that extracts containing this compound could extend lifespan by up to 40%. The effects were observed to be sex-specific, with females showing more pronounced benefits compared to males.

Case Study 2: Anti-cancer Potential

Research has indicated that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.

- Anti-inflammatory Pathway : Inhibition of NF-κB signaling and modulation of cytokine production.

- Enzymatic Inhibition : Blocking carbohydrate-digesting enzymes to regulate blood sugar levels.

- Cell Proliferation : Activation of signaling pathways (e.g., AKT) that promote cell survival and growth.

Properties

CAS No. |

662165-35-7 |

|---|---|

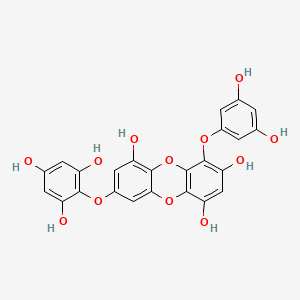

Molecular Formula |

C24H16O12 |

Molecular Weight |

496.4 g/mol |

IUPAC Name |

4-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol |

InChI |

InChI=1S/C24H16O12/c25-9-1-10(26)3-12(2-9)34-22-17(31)8-18(32)23-24(22)36-21-16(30)6-13(7-19(21)35-23)33-20-14(28)4-11(27)5-15(20)29/h1-8,25-32H |

InChI Key |

JLEVVQRBEATTCM-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)OC5=C(C=C(C=C5O)O)O)O)O)O)O |

Canonical SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)OC5=C(C=C(C=C5O)O)O)O)O)O)O |

Synonyms |

7-phloroeckol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.